molecular formula C9H11BN2O2 B2930228 3-Cyano-4-(dimethylamino)phenylboronic acid CAS No. 2377609-65-7

3-Cyano-4-(dimethylamino)phenylboronic acid

Cat. No. B2930228
CAS RN: 2377609-65-7
M. Wt: 190.01
InChI Key: SYQJXRPGAWLFGL-UHFFFAOYSA-N
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Description

3-Cyano-4-(dimethylamino)phenylboronic acid is a chemical compound used as a reactant in the synthesis of different protein effectors . It may contain varying amounts of anhydride .


Molecular Structure Analysis

The molecular structure of 3-Cyano-4-(dimethylamino)phenylboronic acid is represented by the formula C9H11BN2O2 . The InChI code for this compound is 1S/C9H11BN2O2/c1-12(2)9-4-3-8(10(13)14)5-7(9)6-11/h3-5,13-14H,1-2H3 .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it is used in the Suzuki-Miyaura cross-coupling reaction . It also plays a role in Nickel (Ni)-catalyzed Suzuki-Miyaura cross-coupling, Rhodium (Rh)-catalyzed asymmetric addition reactions, and Palladium (Pd)-catalyzed C-OH bond activation .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 190.01 . It is recommended to be stored in a refrigerated environment .

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling Reactions

One of the primary applications of 3-Cyano-4-(dimethylamino)phenylboronic acid is in Suzuki–Miyaura cross-coupling reactions. This reaction is a powerful tool for creating carbon-carbon bonds, which are fundamental in organic synthesis. The boronic acid acts as a nucleophilic partner, coupling with an electrophilic halide in the presence of a palladium catalyst . This method is widely appreciated for its mild conditions and tolerance to various functional groups.

Safety and Hazards

The compound is considered hazardous. It is harmful if swallowed . It is recommended to avoid ingestion and inhalation, and to avoid getting it in eyes, on skin, or on clothing . Personal protective equipment/face protection should be worn and adequate ventilation should be ensured .

Mechanism of Action

Target of Action

3-Cyano-4-(dimethylamino)phenylboronic acid is a type of organoboron compound . Organoboron compounds are known to be involved in Suzuki–Miyaura (SM) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The primary targets of this compound are the organic groups that participate in these reactions .

Mode of Action

In the Suzuki–Miyaura coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by 3-Cyano-4-(dimethylamino)phenylboronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .

Pharmacokinetics

Organoboron compounds are generally known for their stability and environmental benignity , which may influence their bioavailability.

Result of Action

The primary molecular effect of 3-Cyano-4-(dimethylamino)phenylboronic acid’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds . On a cellular level, the effects would depend on the specific compounds synthesized and their interactions with cellular components.

Action Environment

The action of 3-Cyano-4-(dimethylamino)phenylboronic acid is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other functional groups .

properties

IUPAC Name

[3-cyano-4-(dimethylamino)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BN2O2/c1-12(2)9-4-3-8(10(13)14)5-7(9)6-11/h3-5,13-14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQJXRPGAWLFGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)N(C)C)C#N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-4-(dimethylamino)phenylboronic acid

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